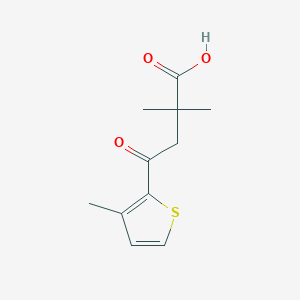

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial field.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and bonding. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Molecular Recognition and Intermolecular Hydrogen Bonding

Research has highlighted the role of compounds structurally similar to 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid in molecular recognition and intermolecular hydrogen bonding. A study by Wash, Maverick, Chiefari, & Lightner (1997) discusses how a compound with a similar structure acts as its self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This finding was observed in various contexts, including crystals, chloroform solution, and gas phase, demonstrating broad applicability in scientific research.

Synthesis of Complex Compounds

The synthesis of structurally related compounds for diverse applications is a significant area of research. For instance, Wang, Pappalardo, & Keene (1995) reported the synthesis of compounds where the alkyl chain length varies, indicating the versatility in creating different derivatives for specific applications. This synthesis methodology involves reactions of thiophen with anions derived from pyridine compounds, highlighting the compound's potential in developing new materials with tailored properties.

Electrochemical Behavior and Radical Incorporation

The electrochemical behavior and incorporation of radicals in semiconducting polymers are other areas where similar compounds find application. The study by Domingo, Burdons, Brillas, Carilla, Rius, Torrelles, & Júlia (2000) focuses on the reactions involving similar compounds that yield radicals with weak electron delocalization. These findings are crucial for designing semiconducting polymers with high spin multiplicity, demonstrating the compound's role in advanced material sciences.

Safety And Hazards

This involves studying the compound’s safety profile and potential hazards, including its toxicity, flammability, and environmental impact.

Orientations Futures

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.

Propriétés

IUPAC Name |

2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWHQYBCLUNBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250060 |

Source

|

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid | |

CAS RN |

951893-92-8 |

Source

|

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.